D-Ribose 5-diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H14O11P2 |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
phosphono [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H14O11P2/c6-1-3(7)5(9)4(8)2-15-18(13,14)16-17(10,11)12/h3-9H,1-2H2,(H,13,14)(H2,10,11,12)/t3-,4+,5-/m0/s1 |
InChI Key |
DUQMUVMFEODVAE-LMVFSUKVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
D Ribose 5 Phosphate: Biosynthetic Pathways and Metabolic Interconnections
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as the Primary Biosynthetic Route
The principal pathway for the de novo synthesis of D-Ribose 5-phosphate is the Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt. wikipedia.orgmicrobenotes.com This metabolic sequence runs parallel to glycolysis and is composed of two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.orgwikipedia.org The primary functions of the PPP are the production of NADPH, a crucial reducing equivalent for biosynthetic reactions, and the synthesis of pentose sugars, including the vital D-Ribose 5-phosphate required for nucleotide and nucleic acid synthesis. wikipedia.orgmicrobenotes.com
Oxidative Phase Contribution to D-Ribose 5-Phosphate Production
The oxidative phase of the PPP is an irreversible series of reactions that converts glucose-6-phosphate into ribulose-5-phosphate. khanacademy.orgwikipathways.org This phase is responsible for the majority of cellular NADPH production. wikipedia.org The process begins with the oxidation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting step of the pathway. fiveable.me This reaction yields 6-phosphoglucono-δ-lactone and the first molecule of NADPH. berkeley.edu Subsequently, 6-phosphogluconolactonase hydrolyzes the lactone to form 6-phosphogluconate. smpdb.ca The final step of the oxidative phase involves the oxidative decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase, producing a second molecule of NADPH, carbon dioxide, and the five-carbon sugar, ribulose-5-phosphate. khanacademy.orglibretexts.org This ribulose-5-phosphate is the direct precursor to D-Ribose 5-phosphate. khanacademy.org
Non-Oxidative Phase: Interconversion and Recyclization of Pentose Phosphates
The non-oxidative phase of the PPP consists of a series of reversible sugar-phosphate interconversions. khanacademy.orgnih.gov Its primary role is to convert ribulose-5-phosphate into D-Ribose 5-phosphate and other pentose phosphates, or to recycle excess pentose phosphates back into glycolytic intermediates. nih.govaklectures.com
Ribulose-5-phosphate produced in the oxidative phase can be acted upon by two different enzymes. nih.gov Ribose-5-phosphate (B1218738) isomerase catalyzes the isomerization of ribulose-5-phosphate to D-Ribose 5-phosphate, the key precursor for nucleotide synthesis. wikipedia.orgmedtigo.com Alternatively, ribulose-5-phosphate epimerase converts ribulose-5-phosphate to xylulose-5-phosphate. nih.gov
The enzymes transketolase and transaldolase are central to the non-oxidative phase, facilitating the transfer of two- and three-carbon units between various sugar phosphates. berkeley.edunih.gov These reactions allow for the interconversion of pentose phosphates with the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govaklectures.com This metabolic flexibility enables the cell to adjust the output of the PPP based on its specific needs for NADPH or nucleotide precursors. aklectures.com For instance, if the demand for NADPH is higher than for D-Ribose 5-phosphate, the excess D-Ribose 5-phosphate can be converted back into glycolytic intermediates and re-enter the oxidative phase to generate more NADPH. aklectures.com
Ribokinase-Mediated Phosphorylation of D-Ribose
In addition to the de novo synthesis via the PPP, D-Ribose 5-phosphate can also be generated through a salvage pathway involving the direct phosphorylation of D-ribose. wikipedia.org This reaction is catalyzed by the enzyme ribokinase in an ATP-dependent manner. reactome.orgolink.com Dietary D-ribose, derived from the breakdown of nucleic acids, can be absorbed and subsequently phosphorylated by ribokinase to produce D-Ribose 5-phosphate. wikipedia.orgreactome.org This allows the cell to utilize exogenous ribose for the synthesis of nucleotides, as well as the amino acids histidine and tryptophan. reactome.orgolink.com Human ribokinase exhibits high specificity for D-ribose and requires the presence of inorganic phosphate for its catalytic activity. nih.gov
Interactions and Regulation with Glycolysis
The PPP and glycolysis are intimately interconnected, sharing several key intermediates, including glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. fiveable.mesmpdb.ca This connection allows for a dynamic regulation of carbon flow between the two pathways, depending on the cell's metabolic state and requirements for ATP, NADPH, and biosynthetic precursors. aklectures.com
The entry point into the PPP is glucose-6-phosphate, an early intermediate of glycolysis. khanacademy.org The fate of glucose-6-phosphate is a major regulatory point. When the demand for NADPH and D-Ribose 5-phosphate is high, flux through the PPP is increased. Conversely, when the cell requires more ATP, glucose-6-phosphate is preferentially channeled through glycolysis. aklectures.com The activity of the first enzyme in the oxidative PPP, glucose-6-phosphate dehydrogenase, is allosterically inhibited by high levels of NADPH, providing a key feedback mechanism. fiveable.me
The reversible reactions of the non-oxidative PPP further link the two pathways. wiley.com They allow for the conversion of excess pentose phosphates back into glycolytic intermediates, which can then be completely oxidized to generate ATP. aklectures.com Alternatively, glycolytic intermediates can be channeled into the non-oxidative PPP to generate D-Ribose 5-phosphate when the demand for nucleotide synthesis is high, but the need for NADPH is low. aklectures.com This metabolic flexibility ensures that the cell can adapt to a wide range of physiological conditions.
Cellular Localization of D-Ribose 5-Phosphate Metabolism
In most animal cells, the enzymes of the Pentose Phosphate Pathway are located in the cytosol, the same compartment where glycolysis occurs. khanacademy.orgnih.gov This co-localization facilitates the efficient exchange of shared intermediates between the two pathways. fiveable.me Similarly, ribokinase activity is also predominantly found in the cytosol. reactome.orggenecards.org However, some studies have indicated that ribokinase may also be associated with membranes and its subcellular localization can differ between cell types and even be dependent on the cell cycle. sinobiological.comnih.gov In plants, many of the PPP reactions take place within plastids. wikipedia.orgmicrobenotes.com The cytosolic localization in mammalian cells underscores the central role of the PPP and ribokinase in providing cytosolic NADPH for reductive biosynthesis and D-Ribose 5-phosphate for nucleotide synthesis.
Key Enzymes in D-Ribose 5-Phosphate Metabolism
Metabolic Fates of D-Ribose 5-Phosphate
Table of Compounds
Phosphoribosyl Pyrophosphate Prpp : the Central Diphosphate Intermediate
Biosynthesis of PRPP from D-Ribose 5-Phosphate
The primary and most significant route for PRPP synthesis is the direct conversion of D-ribose 5-phosphate. nih.gov This reaction is catalyzed by the enzyme PRPP synthase. nih.gov
PRPP Synthase (ATP:D-Ribose 5-Phosphate Diphosphotransferase, EC 2.7.6.1) Catalysis and Mechanism
PRPP synthase, also known as ribose-phosphate pyrophosphokinase, facilitates the transfer of a pyrophosphate group from ATP to the C-1 position of D-ribose 5-phosphate, resulting in the formation of PRPP and AMP. nih.govqmul.ac.ukwikipedia.org The reaction is essentially irreversible and requires the presence of magnesium ions (Mg²⁺) for activity. wikipedia.orgnih.govresearchgate.net The enzyme acts on Mg²⁺-complexed ATP. researchgate.net The systematic name for this enzyme is ATP:D-ribose-5-phosphate diphosphotransferase. qmul.ac.uk Kinetic studies suggest an Ordered Bi Bi mechanism, where MgATP²⁻ binds to the enzyme first, followed by ribose 5-phosphate, and PRPP is the last product to dissociate. researchgate.net
Reaction Catalyzed by PRPP Synthase: D-Ribose 5-phosphate + ATP → 5-Phospho-α-D-ribose 1-diphosphate (PRPP) + AMP nih.gov
The enzyme is a hexameric protein with a well-defined active site containing key residues for substrate binding and catalysis. nih.gov
Allosteric Regulation of PRPP Synthase Activity
The activity of PRPP synthase is tightly controlled through allosteric regulation, ensuring the appropriate supply of PRPP for various metabolic needs. The enzyme is subject to feedback inhibition by purine (B94841) and pyrimidine (B1678525) nucleotides, particularly ADP and GDP. encyclopedia.pubportlandpress.com ADP acts as a competitive inhibitor with respect to ATP and also exhibits non-competitive inhibition. biorxiv.orgfrontiersin.org
Inorganic phosphate (B84403) (Pi) is a crucial allosteric activator of Class I PRPP synthases, which are widely distributed from bacteria to humans. nih.govbiorxiv.orgelifesciences.org ADP and Pi are thought to bind to the same allosteric site, which is distinct from the active site. nih.gov The binding of ADP to the allosteric site is dependent on the presence of Mg²⁺ and Pi. nih.gov Recent research has also highlighted that the filamentation of PRPP synthase can modulate its allosteric regulation. nih.govbiorxiv.orgelifesciences.org Certain filament structures of the enzyme are resistant to allosteric inhibition by ADP. nih.govbiorxiv.orgelifesciences.org
| Regulator | Effect on PRPP Synthase Activity | Class of Enzyme Primarily Affected |
| ADP | Allosteric Inhibitor | Class I |
| GDP | Feedback Inhibitor | Class I |
| Inorganic Phosphate (Pi) | Allosteric Activator | Class I |
Alternative PRPP Synthesis Pathways (e.g., Phosphoribosyl Bisphosphate Phosphokinase)
While PRPP synthase is the primary enzyme for PRPP production, an alternative pathway exists, particularly in organisms that can utilize phosphonates as a phosphate source. nih.gov This pathway involves the enzyme phosphoribosyl bisphosphate phosphokinase (also known as ribose 1,5-bisphosphate phosphokinase), encoded by the phnN gene in Escherichia coli. nih.govebi.ac.uk
This alternative route proceeds through the following steps:
Ribose 5-phosphate → Ribose 1-phosphate (catalyzed by phosphopentomutase) nih.gov
Ribose 1-phosphate → Ribose 1,5-bisphosphate (catalyzed by ribose 1-phosphokinase) nih.gov
Ribose 1,5-bisphosphate + ATP → PRPP + ADP (catalyzed by phosphoribosyl bisphosphate phosphokinase) nih.govresearchgate.net
This pathway is quantitatively less significant than the direct synthesis via PRPP synthase under normal conditions. nih.gov
Roles in Purine Nucleotide Biosynthesis
PRPP is an indispensable substrate for both the de novo and salvage pathways of purine nucleotide synthesis. nih.govnih.gov
De Novo Purine Synthesis Initiation: PRPP Amidotransferase Reaction
The de novo synthesis of purine nucleotides begins with the conversion of PRPP to 5-phosphoribosyl-1-amine (PRA). wikipedia.orgmicrobenotes.com This is the committed and rate-limiting step of the pathway. plos.org The reaction is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), also known as PRPP amidotransferase (EC 2.4.2.14). nih.govwikipedia.org
Reaction Catalyzed by PRPP Amidotransferase: PRPP + Glutamine → 5-Phosphoribosyl-1-amine (PRA) + Glutamate + PPi wikipedia.org
GPAT is a bifunctional enzyme with a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase domain that transfers this ammonia to PRPP. wikipedia.org The enzyme is subject to feedback inhibition by the end products of the purine pathway, such as AMP and GMP, and is allosterically activated by its substrate, PRPP. vt.eduegyankosh.ac.in The unstable nature of PRA, with a short half-life, suggests a potential channeling mechanism to the next enzyme in the pathway. nih.gov
Purine Salvage Pathway Integration
The purine salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling purine bases from the degradation of nucleic acids. microbenotes.comegyankosh.ac.in PRPP is the source of the ribose-5-phosphate (B1218738) moiety in these reactions. microbenotes.com
Two key enzymes in the purine salvage pathway utilize PRPP:
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages the purine bases hypoxanthine (B114508) and guanine (B1146940) by combining them with PRPP to form inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively. microbenotes.compixorize.com
Adenine (B156593) phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and PRPP to generate adenosine (B11128) monophosphate (AMP). microbenotes.comegyankosh.ac.inpixorize.com
Regulatory Mechanisms in Purine Metabolism Involving PRPP
The de novo synthesis of purine nucleotides is a tightly regulated, energy-intensive process where PRPP plays a dual role as both a crucial substrate and a key regulatory molecule. wikipedia.orgnih.govnih.gov The regulation ensures that the production of purines matches the cell's metabolic needs, preventing wasteful expenditure of energy and resources.
The first committed step of the purine biosynthesis pathway is the conversion of PRPP and glutamine to 5'-phosphoribosylamine, a reaction catalyzed by the enzyme amidophosphoribosyltransferase (also known as PRPP amidotransferase or PPAT). wikipedia.orgnih.gov This step serves as the primary point of regulation for the entire pathway. The activity of amidophosphoribosyltransferase is subject to allosteric regulation:
Activation by PRPP : High concentrations of PRPP act as a feed-forward activator of the enzyme, signaling the availability of this key precursor and promoting the flow of metabolites into the purine pathway. wikipedia.orgfrontiersin.orgplos.org
Inhibition by Purine Nucleotides : The end-products of the pathway, including inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP), act as feedback inhibitors. wikipedia.org When these nucleotides are abundant, they bind to the enzyme and decrease its activity, thus downregulating their own synthesis. wikipedia.orgplos.org
Furthermore, the synthesis of PRPP itself is a critical control point. The enzyme responsible, PRPP synthetase, is allosterically inhibited by purine ribonucleotides, particularly adenosine diphosphate (B83284) (ADP) and guanosine diphosphate (GDP). nih.govfrontiersin.orgorpha.net This regulation ensures that the production of the precursor is curtailed when the final products are plentiful. orpha.net Increased availability of PRPP, often due to mutations leading to PRPP synthetase superactivity, can override the normal feedback inhibition of amidophosphoribosyltransferase, leading to an overproduction of purine nucleotides and uric acid. orpha.netwikipedia.org
Table 1: Regulation of Purine Synthesis Involving PRPP
| Regulatory Point | Enzyme | Activator(s) | Inhibitor(s) |
| PRPP Synthesis | PRPP Synthetase | Inorganic Phosphate | ADP, GDP |
| First Committed Step | Amidophosphoribosyltransferase | PRPP | AMP, GMP, IMP |
Roles in Pyrimidine Nucleotide Biosynthesis
In contrast to the de novo synthesis of purines where the purine ring is built upon a ribose-5-phosphate foundation, the pathway for pyrimidine biosynthesis involves the initial synthesis of the pyrimidine ring, which is then attached to the phosphoribosyl moiety donated by PRPP. nih.govvt.edu
The key reaction involving PRPP in pyrimidine synthesis is catalyzed by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRTase). ebi.ac.ukebi.ac.uk This enzyme facilitates the covalent linkage of the pre-formed pyrimidine base, orotate, to the ribose-5-phosphate group from PRPP. ebi.ac.ukwikipedia.org The reaction yields orotidine (B106555) 5'-monophosphate (OMP) and inorganic pyrophosphate. ebi.ac.ukwikipedia.org The subsequent hydrolysis of pyrophosphate helps to drive this reaction forward. wikipedia.org
OMP is the first pyrimidine nucleotide formed in this pathway and serves as the precursor to all other pyrimidine nucleotides. nih.gov In mammals and other multicellular organisms, OPRTase is not an independent enzyme but exists as a catalytic domain of a large, bifunctional protein called UMP synthase, which also contains the orotidylate decarboxylase domain that catalyzes the next step in the pathway (the conversion of OMP to uridine (B1682114) monophosphate, or UMP). wikipedia.org Therefore, PRPP's role is absolutely essential for the formation of the first pyrimidine nucleotide, making it a critical link between the pentose (B10789219) phosphate pathway and pyrimidine metabolism. nih.govvt.edu
Table 2: PRPP in Pyrimidine Biosynthesis
| Enzyme | Substrates | Products | Pathway Step |
| Orotate Phosphoribosyltransferase (OPRTase) | Orotate, PRPP | Orotidine 5'-monophosphate (OMP), Pyrophosphate | Formation of the first pyrimidine nucleotide |
Roles in Amino Acid Biosynthesis
PRPP is an essential precursor in the biosynthetic pathways of the amino acids histidine and tryptophan, providing the phosphoribosyl group that is incorporated into their structures. nih.govasm.orgnih.gov
The biosynthesis of histidine begins with the condensation of ATP and PRPP, a reaction that represents the first and committed step of this ten-step pathway. wikipathways.orgwikipathways.orgbioone.org This reaction is catalyzed by the enzyme ATP-phosphoribosyl transferase (ATP-PRTase). bioone.orgproteopedia.org In this unique reaction, PRPP effectively activates the ATP molecule for the subsequent cleavage of its purine ring. proteopedia.orgsmpdb.ca The product of this initial step is N'-5'-phosphoribosyl-ATP. proteopedia.org
In microorganisms and plants, PRPP is a key substrate in the synthesis of tryptophan. nih.gov The second committed step in the tryptophan biosynthetic pathway is catalyzed by anthranilate phosphoribosyltransferase (AnPRT). nih.govtandfonline.com This enzyme carries out the transfer of the phosphoribosyl group from PRPP to anthranilate. nih.govportlandpress.comuniprot.org
The reaction, which requires a divalent metal ion like Mg2+ for activity, results in the formation of N-(5-phosphoribosyl)-anthranilate (PRA) and pyrophosphate. nih.govportlandpress.com This pathway is absent in humans, making the enzymes involved, including AnPRT, attractive targets for the development of antimicrobial agents. nih.gov The activity of AnPRT is a critical juncture in the pathway, converting the product of the first step into a substrate for the subsequent enzymatic reactions leading to tryptophan. tandfonline.com
Table 3: PRPP in Amino Acid Biosynthesis
| Amino Acid | Enzyme | Reaction |
| Histidine | ATP-Phosphoribosyl Transferase (ATP-PRTase) | Condensation of ATP and PRPP to form N'-5'-phosphoribosyl-ATP. bioone.orgproteopedia.org |
| Tryptophan | Anthranilate Phosphoribosyltransferase (AnPRT) | Transfer of a phosphoribosyl group from PRPP to anthranilate to form N-(5-phosphoribosyl)-anthranilate. nih.govportlandpress.com |
Roles in Coenzyme Biosynthesis
Beyond its role in building nucleotides and amino acids, PRPP is also a fundamental building block for several essential coenzymes. nih.govnih.gov Its most notable role in this context is in the synthesis of the pyridine (B92270) nucleotide coenzymes, nicotinamide (B372718) adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). nih.govnih.govrsc.org
In the various synthesis and salvage pathways for NAD+, PRPP provides the ribose-phosphate moiety that is attached to a pyridine base (such as nicotinic acid or nicotinamide) to form a nucleotide intermediate, nicotinic acid mononucleotide. rsc.org This step is crucial for forming the final coenzyme structure. Given the central role of NAD+ and NADP+ in hundreds of redox reactions vital for metabolism, PRPP's contribution to their synthesis is of profound importance. bioone.org Additionally, PRPP is utilized in the biosynthesis of other, more specialized cofactors, such as tetrahydromethanopterin in certain archaea. nih.govasm.orgresearchgate.net
Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP) Biosynthesis
PRPP is indispensable for the de novo and salvage pathways of Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis. encyclopedia.pubmdpi.comelifesciences.org NAD⁺, a critical coenzyme in redox reactions and a substrate for signaling enzymes, is synthesized from various precursors, including tryptophan and nicotinic acid (NA). elifesciences.orgnih.gov
In the de novo pathway, which starts from tryptophan in some organisms, an intermediate molecule, quinolinic acid, is formed. researchgate.netnih.gov The enzyme quinolinate phosphoribosyltransferase (QPRT) then catalyzes the reaction between quinolinic acid and PRPP to produce nicotinic acid mononucleotide (NaMN). nih.govtandfonline.com This reaction involves the transfer of the phosphoribosyl group from PRPP. tandfonline.com
Similarly, in the Preiss-Handler salvage pathway, nicotinic acid is converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT), a reaction that also requires PRPP as the ribose-phosphate donor. nih.govresearchgate.netaginganddisease.org Another salvage pathway utilizes nicotinamide (NAM), which is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), a reaction that is also dependent on PRPP. nih.govresearchgate.net
Once NaMN or NMN is formed, further enzymatic steps lead to the synthesis of NAD⁺. nih.gov NAD⁺ can then be phosphorylated by NAD⁺ kinase to form Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺), another essential coenzyme primarily involved in reductive biosynthesis and antioxidant defense. nih.govaginganddisease.org Therefore, PRPP is a foundational substrate for the entire cellular pool of these vital pyridine nucleotide cofactors. nih.govencyclopedia.pub
Flavin Adenine Dinucleotide (FAD) Biosynthesis
While PRPP is not a direct substrate in the final steps of Flavin Adenine Dinucleotide (FAD) synthesis, its role is foundational as it is required for the synthesis of the precursor molecules. The biosynthesis of flavin coenzymes, FAD and Flavin Mononucleotide (FMN), begins with Guanosine 5'-triphosphate (GTP) and D-ribulose 5-phosphate. researchgate.net
The purine ring of GTP is derived from the de novo purine biosynthesis pathway, which is critically dependent on PRPP as the starting scaffold upon which the purine ring is built. nih.govresearchgate.net The ribityl side chain of the flavin molecule is derived from the ribose moiety of GTP, which itself originates from PRPP. nih.gov Therefore, the entire structure of the initial precursor, GTP, is metabolically linked to the availability of PRPP. The pathway proceeds through several enzymatic steps to produce riboflavin, which is then phosphorylated to FMN, and subsequently adenylated to FAD. nih.govwikipedia.org
Coenzyme A (CoA) Biosynthesis
Coenzyme A (CoA) is an essential cofactor in all living organisms, playing a central role in the citric acid cycle and the metabolism of fatty acids. wikipedia.org The universal biosynthesis of CoA begins with the vitamin pantothenate (Vitamin B5). frontiersin.org While PRPP is not a direct substrate in the canonical CoA biosynthetic pathway, the synthesis of CoA requires adenosine triphosphate (ATP) at two key steps. wikipedia.orgfrontiersin.org The final two enzymes in the pathway, phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK), both utilize ATP to complete the synthesis of CoA. frontiersin.org
The adenine nucleotide portion of ATP is synthesized through the purine biosynthesis pathway, which is fundamentally dependent on PRPP. biorxiv.org Thus, an adequate supply of PRPP is necessary to maintain the ATP pool required for CoA synthesis. Research in the malaria parasite Plasmodium yoelii has shown that while the early steps of the CoA pathway are dispensable in blood stages, the final two ATP-dependent enzymes, PPAT and DPCK, are essential, highlighting an indirect but crucial link to PRPP-dependent purine synthesis. frontiersin.org
Roles in Specialized Metabolite Synthesis
Beyond its central role in primary metabolism, PRPP is a key substrate in the biosynthesis of various specialized metabolites, particularly in microorganisms.
Methanopterin (B14432417) Biosynthesis (in Archaea)
In methanogenic archaea, PRPP is a crucial substrate for the biosynthesis of methanopterin, a C1-carrier coenzyme analogous to tetrahydrofolate in bacteria and eukaryotes. nih.govasm.orgunl.edu The synthesis of methanopterin begins with the condensation of PRPP and 4-aminobenzoic acid (pABA). unl.eduacs.org This reaction, catalyzed by 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, forms RFA-P and is considered the first committed step in the pathway. unl.eduacs.org
Interestingly, the methanopterin biosynthetic pathway utilizes a second molecule of PRPP at a later stage. acs.org After a series of modifications, the intermediate 7,8-H₂pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-d-ribitol (5') condenses with another PRPP molecule to form a more complex intermediate, which is then further processed to yield the final methanopterin structure. acs.org This dual requirement underscores the central importance of PRPP in the specialized metabolism of these archaea. nih.gov
Polyprenylphosphate Pentose Biosynthesis (e.g., in Mycobacterium tuberculosis)
In Mycobacterium tuberculosis, the causative agent of tuberculosis, PRPP has a unique and essential role in the synthesis of the bacterial cell wall. mdpi.comnih.gov PRPP serves as the donor of the phosphoribosyl moiety for the synthesis of decaprenyl-phosphate-D-arabinose (DPA), which is the sole donor of arabinosyl units for the biosynthesis of two major cell wall components: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). nih.govplos.org
The process is initiated by a membrane-bound phosphoribosyltransferase, Rv3806c, which transfers the phosphoribose unit from PRPP to a membrane-anchored lipid carrier, decaprenyl phosphate. nih.gov This forms 5-phospho-β-ribosyl-1-phosphoryldecaprenol (DPPR), a key precursor for DPA. nih.gov Since the integrity of the mycobacterial cell wall is essential for the bacterium's survival, the enzymes involved in this PRPP-dependent pathway are considered promising targets for the development of new anti-tuberculosis drugs. mdpi.complos.org
Aminoglycoside Antibiotic Biosynthesis
PRPP is a key precursor in the biosynthesis of certain aminoglycoside antibiotics, a class of potent antibacterial agents. nih.govnih.govresearchgate.net For example, in the biosynthesis of neomycin and butirosin (B1197908), the D-ribose moiety of the antibiotic is derived from PRPP. wikipedia.org
In the butirosin pathway, a specific O-ribosylation step involves the attachment of a ribose unit to the neamine (B104775) intermediate. wikipedia.org The enzyme BtrL, a glycosyltransferase, utilizes PRPP as the donor substrate to transfer the ribosyl group. wikipedia.org This highlights the role of PRPP in generating structural diversity in natural products, contributing the pentose sugar unit to complex antibiotic molecules. This involvement makes the PRPP supply a crucial factor in the industrial production of these therapeutic agents. biorxiv.org
Data Tables
Table 1: Key Enzymes Utilizing PRPP in Cofactor and Specialized Metabolite Biosynthesis
| Pathway | Enzyme | Organism/Group | Substrates | Product |
| NAD⁺ Biosynthesis (de novo) | Quinolinate phosphoribosyltransferase (QPRT) | Various | Quinolinate, PRPP | Nicotinate mononucleotide (NaMN) |
| NAD⁺ Biosynthesis (Salvage) | Nicotinate phosphoribosyltransferase (NAPRT) | Various | Nicotinate, PRPP | Nicotinate mononucleotide (NaMN) |
| NAD⁺ Biosynthesis (Salvage) | Nicotinamide phosphoribosyltransferase (NAMPT) | Various | Nicotinamide, PRPP | Nicotinamide mononucleotide (NMN) |
| Methanopterin Biosynthesis | RFA-P synthase | Archaea | 4-aminobenzoic acid, PRPP | 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate |
| Polyprenylphosphate Pentose Biosynthesis | Phosphoribosyltransferase Rv3806c | Mycobacterium tuberculosis | Decaprenyl phosphate, PRPP | 5-phospho-β-ribosyl-1-phosphoryldecaprenol (DPPR) |
| Aminoglycoside Biosynthesis | Glycosyltransferase (e.g., BtrL) | Bacteria (e.g., Streptomyces) | Neamine intermediate, PRPP | Ribosylated aminoglycoside precursor |
Specific Roles of D Ribose 5 Diphosphate Isomers and Derivatives
D-Ribose 5-Diphosphate as an Enzyme Substrate
While this compound itself is a substrate for certain enzymes, its closely related precursor, D-ribose 5-phosphate, is more commonly discussed in the context of central metabolic pathways. For clarity, this section will address enzymes acting on these related phosphorylated ribose sugars.
Ribose-5-phosphate (B1218738) isomerase (RpiA) is a crucial enzyme that catalyzes the reversible interconversion of D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). wikipedia.orgnih.gov This reaction is a key step in both the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. nih.gov The enzyme is ubiquitous, found in all domains of life, and its sequence is highly conserved across species. nih.gov
In the pentose phosphate pathway, RpiA can operate in both directions depending on the metabolic needs of the cell. nih.gov In the non-oxidative phase, it converts Ru5P to R5P, which can then be used for the synthesis of nucleotides and cofactors like 5-phospho-D-ribose α-1-pyrophosphate (PRPP). wikipedia.orgnih.gov Conversely, in the oxidative part of the pathway, RpiA facilitates the conversion of Ru5P, a product of glucose-6-phosphate oxidation, into R5P. wikipedia.orgdiva-portal.org This branch of the PPP is a primary source of NADPH, which is vital for reductive biosynthesis and protecting the cell against oxidative stress. wikipedia.org
The reaction mechanism involves acid-base catalysis within the enzyme's active site, which facilitates the isomerization between the aldose (R5P) and ketose (Ru5P) forms. nih.govresearchgate.net Studies on E. coli RpiA have identified key amino acid residues in the active site cleft that are responsible for this catalytic activity. nih.gov While RpiA's primary substrate is R5P, some evidence suggests it may also act on D-ribose-5-diphosphate and D-ribose-5-triphosphate. uniprot.org
Table 1: Overview of Ribose-5-Phosphate Isomerase A (RpiA)
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 5.3.1.6 wikipedia.orgnih.gov |
| Function | Catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). wikipedia.orgreactome.org |
| Metabolic Pathways | Pentose Phosphate Pathway, Calvin Cycle. wikipedia.orgnih.gov |
| Systematic Name | D-ribose-5-phosphate aldose-ketose-isomerase. wikipedia.org |
| Significance | Essential for nucleotide synthesis, NADPH production, and carbon fixation. wikipedia.orgnih.gov |
In the context of phosphonate (B1237965) metabolism in bacteria like Escherichia coli, a specific set of enzymes encoded by the phn operon is responsible for breaking the stable carbon-phosphorus (C-P) bond. researchgate.netbeilstein-institut.de One of these essential proteins is PhnM, a pyrophosphatase with a specific substrate. uniprot.orgwikipedia.org
PhnM is systematically named alpha-D-ribose 1-methylphosphonate 5-triphosphate diphosphatase. wikipedia.org Its function is to catalyze the hydrolysis of alpha-D-ribose 1-methylphosphonate 5-triphosphate (RPnTP). uniprot.orgenzyme-database.org This reaction cleaves the triphosphate moiety, yielding alpha-D-ribose 1-methylphosphonate 5-phosphate (PRPn) and pyrophosphate. researchgate.netbeilstein-institut.de
This hydrolytic step is crucial in the pathway that transforms methylphosphonate (B1257008) into usable phosphate. researchgate.net The substrate for PhnM, RPnTP, is synthesized from methylphosphonate and MgATP in a reaction catalyzed by other Phn proteins (PhnG, PhnH, PhnI, and PhnL). beilstein-institut.de The subsequent product, PRPn, is the ultimate substrate for the C-P lyase enzyme (PhnJ), which cleaves the carbon-phosphorus bond. researchgate.netbeilstein-institut.de PhnM belongs to the amidohydrolase superfamily and its action is a critical step in preparing the phosphonate substrate for the final bond-cleavage event. researchgate.netbeilstein-institut.de
D-Ribose 1,5-Diphosphate (Ribose-1,5-bisphosphate, R15P)
D-Ribose 1,5-diphosphate, more commonly known as ribose-1,5-bisphosphate (R15P), is a double phosphate ester of the pentose sugar ribose. It should not be confused with its isomer, ribulose-1,5-bisphosphate (RuBP), which is the primary CO2 acceptor in photosynthesis. wikipedia.org However, R15P itself is a key intermediate in certain metabolic pathways, particularly in archaea. asm.org
While the central molecule in the Calvin-Benson-Bassham (CBB) cycle is Ribulose-1,5-bisphosphate (RuBP), the regeneration of this CO2 acceptor involves several enzymatic steps and intermediates derived from pentose phosphates. wikipedia.orgfrontiersin.org The CBB cycle is the primary pathway for carbon fixation in photosynthetic organisms. frontiersin.org
The process begins when the enzyme RuBisCO catalyzes the carboxylation of RuBP. wikipedia.orgbritannica.com The subsequent steps involve the reduction of 3-phosphoglycerate (B1209933) and a series of reactions to regenerate RuBP. frontiersin.orgwikipedia.org This regeneration phase utilizes enzymes like ribose-5-phosphate isomerase (RPI) and phosphoribulokinase (PRK). frontiersin.org RPI converts ribose-5-phosphate (R5P) into ribulose-5-phosphate (Ru5P), which is then phosphorylated by PRK to form RuBP, completing the cycle. frontiersin.orgwikipedia.org Therefore, while R15P is not a direct participant in the canonical plant Calvin cycle, its isomer RuBP is the cornerstone of this vital process. wikipedia.org
In certain archaea, a distinct metabolic pathway exists for AMP metabolism that involves ribose-1,5-bisphosphate isomerase (R15P isomerase). asm.orguniprot.org This enzyme (EC 5.3.1.29) catalyzes the isomerization of the aldose, alpha-D-ribose 1,5-bisphosphate (R15P), to the ketose, D-ribulose 1,5-bisphosphate (RuBP). uniprot.orgexpasy.org
This reaction is a key step in a pathway that converts AMP into 3-phosphoglycerate, an intermediate of central metabolism. asm.org The pathway starts with AMP phosphorylase converting AMP to R15P. asm.org R15P isomerase then acts on R15P to produce RuBP. asm.orguniprot.org This RuBP can then be utilized by a type III RuBisCO enzyme for carbon fixation or further metabolism. asm.org
Research on the R15P isomerase from Thermococcus kodakarensis has revealed several key characteristics. The enzyme is highly specific for the α-anomer of R15P and shows very low activity with the substrate alone. asm.orguniprot.org Its activity is dramatically activated by the presence of AMP, which increases the catalytic rate by over 40-fold, suggesting that AMP is the primary physiological activator. asm.orguniprot.org Molecular docking and dynamics simulations have helped to identify the amino acid residues crucial for binding the substrate (R15P) and product (RuBP) and have proposed a "substrate sliding" mechanism for the enzyme. nih.gov
Table 2: Comparison of R15P and RuBP
| Compound | Full Name | Key Role | Primary Enzyme Acting On It (in context) |
|---|---|---|---|
| R15P | Ribose-1,5-bisphosphate | Substrate in archaeal AMP metabolism. asm.org | Ribose-1,5-bisphosphate isomerase. uniprot.org |
| RuBP | Ribulose-1,5-bisphosphate | Primary CO2 acceptor in photosynthesis (Calvin Cycle). wikipedia.org | RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase). wikipedia.org |
Enzymology of D Ribose Phosphate Metabolism: Structure, Function, and Specificity
Ribose-5-Phosphate (B1218738) Isomerase (RPI; EC 5.3.1.6)
Ribose-5-phosphate isomerase (RPI) is a crucial enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.orgnih.govdiseaseandmedicationawareness.com It catalyzes the reversible aldose-ketose isomerization between D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). wikipedia.orgdiseaseandmedicationawareness.comresearchgate.netnih.gov This function is fundamental for producing the ribose precursor for nucleotide synthesis and for routing pentose phosphates into glycolytic pathways. wikipedia.orgnih.gov
Two distinct, evolutionarily unrelated classes of RPI, termed RpiA and RpiB, catalyze the same reaction. researchgate.netnih.gov This represents a classic case of convergent evolution, where different protein folds evolved to perform the same catalytic function.
RPI Type A (RpiA): This is the more common form, found across all domains of life, including bacteria, archaea, and eukaryotes. ebi.ac.uk RpiA typically functions as a dimer or tetramer. wikipedia.orgproteopedia.org The structure of Escherichia coli RpiA, for example, is a dimer with an α/β fold, featuring a cleft that closes upon substrate binding. nih.gov Each subunit consists of a five-stranded β-sheet. wikipedia.org
RPI Type B (RpiB): This type is found predominantly in bacteria and some protozoa and fungi. Unlike RpiA, RpiB is a metalloenzyme that often requires a divalent metal ion for activity and typically forms a dimeric structure. nih.gov The two types share no significant sequence or structural similarity. The presence of only RpiB in certain pathogens, such as Trypanosoma cruzi, and its absence in humans makes it an attractive target for drug development. nih.govnih.gov
| Feature | RPI Type A | RPI Type B |
| Distribution | Ubiquitous (bacteria, archaea, eukaryotes) ebi.ac.uk | Mainly bacteria, some protozoa and fungi |
| Structure | Dimer or tetramer with an α/β fold wikipedia.orgproteopedia.orgnih.gov | Dimeric metalloenzyme nih.gov |
| Evolution | Represents one line of evolutionary descent | Evolved independently of RpiA (convergent evolution) |
| Human Homolog | Present | Absent |
Both RpiA and RpiB are thought to catalyze the isomerization reaction via a 1,2-cis-enediol or enediolate intermediate, although the specific residues involved differ significantly. researchgate.netnih.govebi.ac.uk The mechanism involves the transfer of a proton between the C1 and C2 atoms of the sugar substrate. researchgate.net
The reaction begins with the enzyme binding the substrate, which can be in its cyclic furanose form. wikipedia.org The enzyme must first catalyze the opening of the sugar ring to its linear form. nih.govebi.ac.uk This is followed by proton abstraction from C2 to form the enediolate intermediate, which is stabilized within the active site. wikipedia.orgebi.ac.uk Finally, reprotonation at C1 yields the ketose product, D-ribulose 5-phosphate. ebi.ac.uk
The substrate specificity of RPI is primarily directed towards D-ribose 5-phosphate and D-ribulose 5-phosphate. While the outline mentions D-Ribose 5-diphosphate, the canonical substrate and product for RPI (EC 5.3.1.6) are the monophosphorylated pentose sugars. This compound, more commonly known as phosphoribosyl pyrophosphate (PRPP), is the product of the reaction catalyzed by PRPP synthase from D-ribose 5-phosphate and ATP. asm.orgnih.govnih.gov
Comparing RPI enzymes from different organisms reveals important functional and therapeutic insights.
Escherichia coli : This bacterium possesses genes for both RpiA and RpiB. nih.govebi.ac.uk Under normal growth conditions, RpiA is the constitutively expressed enzyme responsible for the bulk of RPI activity. ebi.ac.uknih.gov RpiB expression is typically repressed but can be induced. nih.gov Some studies suggest that E. coli RpiB may have a secondary role as an allose-6-phosphate isomerase, a function not efficiently catalyzed by the RpiB from other organisms like Mycobacterium tuberculosis. conicet.gov.ar
Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, exclusively contains a Type B RPI (TcRpiB). nih.gov This enzyme is essential for the parasite, providing R5P for rapid nucleotide synthesis and contributing to the defense against oxidative stress via the PPP. nih.govconicet.gov.ar The absence of an RpiB homolog in humans makes TcRpiB a promising drug target. conicet.gov.ar Kinetic studies show that TcRpiB, unlike E. coli RpiB, cannot efficiently isomerize 6-carbon sugars like D-allose 6-phosphate; instead, this sugar acts as a competitive inhibitor. conicet.gov.ar This difference in substrate specificity, linked to variations in a phosphate-binding loop, provides a basis for designing selective inhibitors against the parasite's enzyme. conicet.gov.ar
Ribokinase (EC 2.7.1.15): Phosphorylation Dynamics and Kinetics
Ribokinase (RK) catalyzes the phosphorylation of ribose to D-ribose 5-phosphate, a critical step that traps ribose inside the cell for metabolic use. ebi.ac.ukebi.ac.uk The reaction utilizes ATP as the phosphate donor and requires a divalent cation, typically Mg²⁺, for activity. ebi.ac.ukuniprot.org
The catalytic mechanism involves the direct transfer of the γ-phosphate from ATP to the 5'-hydroxyl group of D-ribose. ebi.ac.uk An active site aspartate residue acts as a catalytic base, deprotonating the hydroxyl group to facilitate its nucleophilic attack on the ATP's γ-phosphate. ebi.ac.uk The transition state is stabilized by an anion hole formed by backbone amides and coordinated by Mg²⁺ ions, which also help shield the negative charges of the phosphate groups and promote the release of ADP. ebi.ac.uk Ribokinase activity can also be activated by monovalent cations like K⁺, which bind near the active site and induce a conformational change that may enhance substrate affinity. uniprot.org
Kinetic Properties of Human Ribokinase
| Parameter | Value | Condition |
| Kₘ for ribose | 2.17 mM | In the presence of 10 mM inorganic phosphate uniprot.org |
| Kₘ for ribose | 3.39 mM | In the presence of 5 mM inorganic phosphate uniprot.org |
| Kₘ for ribose | 6.62 mM | In the presence of 2 mM inorganic phosphate uniprot.org |
| Cofactor | Mg²⁺ | Required for phosphoryl group transfer uniprot.org |
| Activator | K⁺ (or other monovalent cation) | Induces conformational change uniprot.org |
PRPP Synthase (EC 2.7.6.1): Molecular Mechanism of Diphosphoryl Transfer
Phosphoribosyl pyrophosphate (PRPP) synthase, also known as ribose-phosphate diphosphokinase, catalyzes the synthesis of PRPP from D-ribose 5-phosphate (R5P) and ATP. nih.gov This reaction is unusual as it involves the transfer of a diphosphoryl (pyrophosphoryl) group from ATP to the C1 hydroxyl of R5P, forming PRPP and AMP. asm.orgnih.govresearchgate.net PRPP is a central metabolite, serving as the activated form of ribose 5-phosphate required for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. asm.orgnih.govnih.gov
The molecular mechanism involves a catalytic flexible loop that closes over the active site to facilitate the diphosphoryl transfer. nih.govdtu.dk The reaction proceeds with an inversion of configuration at the C1 of the ribose moiety. nih.govresearchgate.net The enzyme requires both phosphate ions and divalent cations like Mg²⁺ for activity and is subject to complex allosteric regulation by nucleotides such as ADP, which acts as an inhibitor. nih.govkenyon.edu
PRPP synthases are complex oligomeric enzymes, and their aggregation state is crucial for enzymatic activity. nih.gov Most PRPP synthases, including the human enzyme (hPRS1), exist as hexamers. nih.govkenyon.edu This hexameric structure is often described as a propeller-like shape, composed of a trimer of dimers. researchgate.net
The active sites and allosteric regulatory sites are typically formed at the interface between subunits, highlighting the necessity of the oligomeric state for function. nih.govkenyon.eduresearchgate.net For instance, the allosteric site for ADP inhibition and phosphate activation in human PRPP synthase is located at the interface of three different subunits within the hexamer. kenyon.edu This intricate quaternary structure allows for the precise regulation of PRPP synthesis in response to the cell's metabolic status.
Active Site Architecture and Catalytic Residues
The catalytic activity of enzymes metabolizing D-ribose phosphates is fundamentally dependent on the specific three-dimensional arrangement of amino acid residues within their active sites. In the case of phosphoribosylpyrophosphate (PRPP) synthetase, a key enzyme in this compound synthesis, the active site is a highly conserved region structured to bind both ATP and ribose-5-phosphate (R5P). The architecture of this site is formed at the interface of two domains within a single subunit of the enzyme complex nih.govencyclopedia.pub.
In E. coli PRPP synthetase, the R5P binding site is comprised of a loop of amino acids from Asp224 to Lys231 nih.gov. The binding of the nucleotide substrate involves polar contacts with several conserved residues. For instance, the purine ring of ATP is positioned between a phenylalanine residue (F35) from one chain and an arginine residue (R96) from another nih.gov. Further interactions with the ribose and phosphate moieties of ATP are mediated by residues such as Gln97, Asp98, Arg92, and His131 from one subunit, and Asp37 and Glu39 from an adjacent subunit nih.gov. The catalytic active site of human PRPP synthetase 1 (hPRS1) is similarly located at the interface of two domains of one subunit nih.gov. The binding of the AMP moiety of ATP in the active site of hPRS1 involves interactions with surrounding residues nih.govresearchgate.net.
Kinetic Parameters and Mechanistic Studies
The enzymatic synthesis of this compound, or PRPP, by PRPP synthetase has been the subject of detailed kinetic and mechanistic studies. The reaction proceeds via the transfer of the β,γ-diphosphoryl group from ATP to the C-1 hydroxyl group of D-ribose 5-phosphate asm.orgnih.gov.
Kinetic analyses of human PRPP synthetase purified from erythrocytes have determined the Michaelis constants (Km) for its substrates. The Km for ribose-5-P is 33 µM, and for MgATP, it is 14 µM researchgate.net. The enzyme also exhibits a requirement for magnesium, with a Km of 0.2 mM researchgate.net.
Initial velocity and product inhibition studies are consistent with an Ordered Bi Bi kinetic mechanism for PRPP synthetase researchgate.net. In this mechanism, the binding of the substrates and the release of the products occur in a defined order. Specifically, MgATP²⁻ is proposed to bind to the enzyme first, followed by ribose-5-phosphate. After the catalytic reaction, AMP is released, and finally, PRPP dissociates from the enzyme researchgate.net.
| Substrate | Km (µM) |
|---|---|
| Ribose-5-Phosphate | 33 |
| MgATP | 14 |
| Magnesium | 200 |
Pentose Phosphate Pathway Transferases: Transketolase and Transaldolase Activities in Ribose Phosphate Interconversions
The non-oxidative phase of the pentose phosphate pathway is crucial for the interconversion of various sugar phosphates, including ribose-5-phosphate, thereby linking it to glycolytic intermediates. This metabolic flexibility is primarily mediated by the enzymes transketolase and transaldolase nih.govkhanacademy.org.
Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor mit.edu. One of its key reactions involves the transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate nih.gov. This reaction is reversible and essential for the synthesis of ribose-5-phosphate for nucleotide and nucleic acid biosynthesis when the demand is high khanacademy.org.
Transaldolase, on the other hand, catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, such as sedoheptulose-7-phosphate, to an aldose acceptor, like glyceraldehyde-3-phosphate nih.gov. This reaction produces erythrose-4-phosphate and fructose-6-phosphate (B1210287). Together, transketolase and transaldolase provide a bridge between the pentose phosphate pathway and glycolysis, allowing the carbon skeletons of excess ribose-5-phosphate to be recycled into glycolytic intermediates nih.gov.
Other Enzymes Interacting with Ribose Phosphates or their Diphosphate (B83284) Forms
ADP-D-ribose pyrophosphorylase, also known as NUDIX5, is an enzyme that catalyzes the reaction between D-ribose 5-phosphate and ATP to form ADP-D-ribose and diphosphate qmul.ac.ukexpasy.org. The systematic name for this enzyme is ATP:D-ribose 5-phosphate adenylyltransferase qmul.ac.uk.
The reaction catalyzed by this enzyme is as follows: ATP + D-ribose 5-phosphate <=> diphosphate + ADP-D-ribose qmul.ac.ukuniprot.orguniprot.org
In humans, this enzyme is notable for its role in nuclear ATP synthesis, particularly under conditions of high energy demand such as chromatin remodeling qmul.ac.ukexpasy.org. This activity is dependent on the presence of diphosphate. In the absence of diphosphate, the enzyme exhibits ADP-ribose diphosphatase activity (EC 3.6.1.13) qmul.ac.ukuniprot.org. While it acts on D-ribose 5-phosphate, its primary known product is ADP-D-ribose, not this compound.
2-Deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), classified as EC 4.1.2.4, is a Class I aldolase that plays a significant role in the catabolism of deoxyribonucleosides rsc.orgnih.govwikipedia.org. This enzyme catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose 5-phosphate into two smaller aldehyde products: glyceraldehyde-3-phosphate and acetaldehyde (B116499) rsc.orgnih.govwikipedia.org.
The reaction is as follows: 2-deoxy-D-ribose 5-phosphate <=> D-glyceraldehyde 3-phosphate + acetaldehyde wikipedia.org
The catalytic mechanism of DERA involves the formation of a Schiff base intermediate with a lysine residue (Lys167 in E. coli) in the active site wikipedia.org. Another lysine residue (Lys201) is crucial for the reaction by facilitating the formation of the Schiff base wikipedia.org. Although DERA's primary substrate is a deoxyribose phosphate, its function is contextually relevant as it is part of the broader pentose phosphate metabolism. In bacteria, DERA is part of the deo operon, which allows for the utilization of exogenous deoxyribonucleosides as an energy source wikipedia.org. The products of the DERA-catalyzed reaction can enter central metabolic pathways; glyceraldehyde-3-phosphate can enter glycolysis, and acetaldehyde can be converted to acetyl-CoA for the Krebs cycle wikipedia.org. In humans, DERA is expressed in tissues such as the lungs and liver and is involved in the cellular response to stress nih.govwikipedia.org.
Regulation of D Ribose Phosphate Metabolic Flux
Metabolic Control Points in the Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway is a major metabolic route that parallels glycolysis, generating NADPH and the precursors for nucleotide synthesis. The regulation of this pathway is pivotal in controlling the availability of D-Ribose 5-phosphate.
Glucose-6-Phosphate Dehydrogenase Regulation
The primary control point of the pentose phosphate pathway is the first committed step, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD). wikipedia.org This enzyme facilitates the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, an irreversible reaction that commits glucose to the PPP. The activity of G6PD is subject to potent allosteric regulation, which serves as a rapid mechanism to adjust the metabolic flux in response to cellular needs. The principal modulator of G6PD activity is the intracellular ratio of NADP+ to its reduced form, NADPH.
NADP+/NADPH Ratio as a Key Regulator
The ratio of NADP+ to NADPH is a critical determinant of the rate of the oxidative phase of the pentose phosphate pathway. wikipedia.org NADPH is a strong competitive inhibitor of G6PD, meaning that high concentrations of NADPH relative to NADP+ will significantly slow down the enzyme's activity. wikipedia.org Conversely, a high NADP+/NADPH ratio, indicative of increased demand for NADPH in reductive biosynthesis (e.g., fatty acid and steroid synthesis) or for protection against oxidative stress, will stimulate G6PD activity. wikipedia.org This ensures that the production of NADPH, and consequently D-Ribose 5-phosphate, is tightly coupled to its consumption. In many tissues, the cytosolic NADPH/NADP+ ratio is maintained at a high level, which keeps the G6PD activity under tonic inhibition, ready to be rapidly activated when NADP+ levels rise.
Feedback Inhibition and Allosteric Control Mechanisms
Beyond the primary regulation of the pentose phosphate pathway, the metabolic fate of D-Ribose 5-phosphate is further controlled by feedback inhibition and allosteric mechanisms in downstream biosynthetic pathways.
Purine (B94841) Nucleotide Inhibition of PRPP Synthase
D-Ribose 5-phosphate is converted to phosphoribosyl pyrophosphate (PRPP) by the enzyme PRPP synthase. PRPP is a key substrate for the de novo and salvage pathways of purine and pyrimidine (B1678525) nucleotide biosynthesis. The activity of PRPP synthase is subject to feedback inhibition by purine ribonucleotides, particularly adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). These end-products of the purine biosynthetic pathway act as allosteric inhibitors, binding to regulatory sites on the enzyme and reducing its activity. This feedback loop ensures that the synthesis of PRPP is curtailed when the cellular pool of purine nucleotides is sufficient, thereby preventing the wasteful expenditure of D-Ribose 5-phosphate and ATP.
| Enzyme | Activator(s) | Inhibitor(s) |
| PRPP Synthase | Inorganic Phosphate (Pi) | ADP, GDP |
Regulation of Amino Acid Biosynthesis Pathways
D-Ribose 5-phosphate, via its conversion to PRPP, is a precursor for the biosynthesis of the amino acids histidine and tryptophan. The regulation of these pathways provides another layer of control over the utilization of D-Ribose 5-phosphate.
The biosynthesis of histidine begins with the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyltransferase. This enzyme is a key regulatory point in the pathway and is subject to feedback inhibition by the final product, L-histidine. nih.govnih.gov When cellular levels of histidine are high, it binds to an allosteric site on ATP-phosphoribosyltransferase, inhibiting its activity and thus conserving PRPP and ATP. nih.gov
Similarly, the biosynthesis of tryptophan utilizes PRPP in its initial steps. The regulatory mechanisms in tryptophan synthesis, while complex and varying between organisms, often involve feedback inhibition by tryptophan on the key enzymes of the pathway. This ensures that the commitment of PRPP to tryptophan synthesis is aligned with the cell's requirement for this essential amino acid.
| Pathway | Key Regulatory Enzyme | Feedback Inhibitor |
| Histidine Biosynthesis | ATP-phosphoribosyltransferase | L-Histidine |
| Tryptophan Biosynthesis | Anthranilate synthase | L-Tryptophan |
Transcriptional and Translational Control of Enzyme Expression
Long-term regulation of D-Ribose 5-phosphate metabolic flux is achieved through the control of the expression of the enzymes involved in the pentose phosphate pathway and subsequent biosynthetic routes. This regulation occurs at both the transcriptional and translational levels, allowing the cell to adapt to sustained changes in metabolic demand.
The expression of other enzymes in the non-oxidative branch of the PPP, such as transketolase and transaldolase, is also subject to transcriptional control. nih.gov The levels of these enzymes can be modulated in response to the cellular demand for D-Ribose 5-phosphate for nucleotide synthesis versus the need for NADPH. While less is known about the specific translational control mechanisms for PPP enzymes, it is likely that this layer of regulation also contributes to the fine-tuning of enzyme levels in response to specific cellular signals. This "coarse control" of enzyme synthesis complements the rapid, fine-tuned regulation provided by allosteric effectors and feedback inhibition, ensuring a robust and adaptable system for managing D-Ribose 5-phosphate metabolism. nih.gov
Responses to Cellular Energy Status (ATP/AMP Ratios)
The pentose phosphate pathway is a major source of ribose 5-phosphate. wikipedia.orgwikipedia.org The flow of metabolites through the PPP is dependent on the cellular needs for NADPH, ATP, and ribose 5-phosphate. escholarship.org While the ratio of NADPH to NADP+ is a primary regulator of the oxidative phase of the PPP, the cellular energy charge also plays a crucial role. wikipedia.org High levels of ATP promote anabolic processes, including the synthesis of nucleotides, which requires ribose 5-phosphate. Conversely, when the ATP/AMP ratio is low, indicating a low energy state, the cell prioritizes ATP-generating pathways like glycolysis over anabolic pathways.
A more direct link between cellular energy status and ribose 5-phosphate metabolism is the allosteric regulation of PRPP synthetase. This enzyme catalyzes the synthesis of PRPP from ribose 5-phosphate and ATP. nih.govnih.gov PRPP is a key precursor for the synthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. nih.govelifesciences.org
Research has shown that PRPP synthetase is subject to feedback inhibition by various nucleotides, including ADP and AMP. nih.govresearchgate.net Inhibition by ADP is competitive with respect to ATP, meaning that when ADP levels are high (indicative of a low energy state), the enzyme's activity is reduced. researchgate.netresearchgate.net This mechanism effectively couples the rate of PRPP synthesis, and thus the consumption of ribose 5-phosphate for nucleotide synthesis, to the cell's energy charge.
Table 1: Regulation of Human PRPP Synthetase by Cellular Energy Status
| Regulator | Effect on PRPP Synthetase Activity | Mechanism of Action | Physiological Consequence |
|---|---|---|---|
| ATP | Substrate | Required for the pyrophosphorylation of ribose 5-phosphate. nih.gov | Enables PRPP synthesis when energy is available. |
| ADP | Inhibitor | Competitive inhibition with respect to ATP. researchgate.net | Decreases PRPP synthesis when cellular energy is low. |
| AMP | Inhibitor | Allosteric inhibition. nih.gov | Contributes to the downregulation of PRPP synthesis in low-energy states. |
Role of D-Ribose 5-Phosphate and PRPP in Stringent Response (e.g., in Escherichia coli)
The stringent response is a bacterial survival strategy triggered by nutrient deprivation, particularly amino acid starvation. nih.govplos.org This response is mediated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. ethz.chnih.gov (p)ppGpp acts as a global regulator, reprogramming bacterial metabolism to conserve resources and promote survival under stress. nih.govnih.gov D-ribose 5-phosphate and its derivative, PRPP, play a central role in the metabolic adjustments that occur during the stringent response in bacteria like Escherichia coli.
During the stringent response, (p)ppGpp orchestrates a shutdown of stable RNA (rRNA and tRNA) synthesis and a redirection of resources towards amino acid biosynthesis. nih.govethz.chnih.gov This reprogramming involves the regulation of nucleotide synthesis, where D-ribose 5-phosphate and PRPP are key intermediates.
(p)ppGpp directly inhibits several enzymes involved in purine nucleotide biosynthesis. nih.govnih.gov This inhibition leads to a decrease in the consumption of PRPP for this pathway. Consequently, this can affect the cellular pools of PRPP and its precursor, D-ribose 5-phosphate. The regulation of purine synthesis by (p)ppGpp is critical for coordinating nucleotide and amino acid metabolism during starvation. nih.govnih.gov
Recent research suggests that D-ribose 5-phosphate may act as a key metabolic link between nucleotide and amino acid metabolism during the stringent response. nih.govethz.chnih.govku.dk By controlling the flux of purine synthesis, (p)ppGpp influences the availability of PRPP and D-ribose 5-phosphate, which can then be channeled into other essential pathways, including the synthesis of amino acids required for survival. nih.gov For instance, the unrestricted synthesis of purine nucleotides during amino acid starvation can be detrimental, leading to the depletion of PRPP and essential PRPP-derived metabolites like histidine and tryptophan. nih.gov
Table 2: Key Effects of (p)ppGpp on Ribose 5-Phosphate and PRPP Metabolism in E. coli during the Stringent Response
| Target of (p)ppGpp | Effect | Metabolic Consequence |
|---|---|---|
| Purine nucleotide synthesis enzymes | Inhibition nih.govnih.gov | Decreased consumption of PRPP for purine synthesis. |
| rRNA transcription | Downregulation nih.gov | Reduced demand for nucleotides, including those derived from PRPP. |
| Amino acid biosynthesis genes | Upregulation nih.govethz.ch | Increased demand for precursors, potentially including those derived from the pentose phosphate pathway. |
This intricate regulation ensures that during periods of nutrient stress, the bacterial cell can efficiently reallocate its resources from growth-related activities, such as ribosome and nucleotide synthesis, to the production of essential amino acids, thereby enhancing its chances of survival.
Genetic and Evolutionary Perspectives of D Ribose Phosphate Metabolism
Genes Encoding Key Enzymes (e.g., prs, rpi, rpk gene families)
The biosynthesis and metabolism of D-ribose phosphates are orchestrated by a suite of enzymes, each encoded by specific genes. Among the most critical are those belonging to the prs, rpi, and rpk gene families.
prs Gene Family (Phosphoribosyl Pyrophosphate Synthetase): This family of genes encodes the enzyme phosphoribosyl pyrophosphate synthetase (PRS), which catalyzes the synthesis of 5-phospho-D-ribosyl-1-pyrophosphate (PRPP). mdpi.com PRPP is a key precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov In humans, three PRS genes have been identified: PRPS1, PRPS2, and PRPS3. mdpi.com The PRPS1 gene, located on the X-chromosome, is particularly significant from a clinical perspective, as mutations in this gene can lead to PRS superactivity or deficiency. nih.govnih.gov
rpi Gene Family (Ribose-5-Phosphate Isomerase): The rpi genes encode ribose-5-phosphate (B1218738) isomerase (RPI), an enzyme that plays a vital role in the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.org RPI catalyzes the reversible isomerization of ribose-5-phosphate (R5P) to ribulose-5-phosphate (Ru5P). wikipedia.orgnih.gov This reaction is a critical link between the oxidative and non-oxidative phases of the PPP. matjournals.net In humans, the RPIA gene encodes for this enzyme. wikipedia.orgnih.gov Mutations in the RPIA gene are the cause of the rare metabolic disorder, ribose-5-phosphate isomerase deficiency. matjournals.netnih.gov
rpk Gene Family (Ribulose-5-Phosphate Kinase): While not directly involved in the metabolism of D-ribose-5-phosphate in the context of the pentose phosphate pathway in humans, the rpk gene family is crucial in other organisms, particularly in the context of carbon fixation pathways like the Calvin cycle. These genes encode for ribulose-5-phosphate kinase, which phosphorylates ribulose-5-phosphate to ribulose-1,5-bisphosphate.
| Gene Family | Enzyme Encoded | Function | Associated Human Gene(s) |
| prs | Phosphoribosyl pyrophosphate synthetase (PRS) | Catalyzes the synthesis of PRPP from ribose-5-phosphate and ATP. mdpi.com | PRPS1, PRPS2, PRPS3 mdpi.com |
| rpi | Ribose-5-phosphate isomerase (RPI) | Catalyzes the interconversion of ribose-5-phosphate and ribulose-5-phosphate. wikipedia.org | RPIA nih.gov |
Evolutionary Conservation and Divergence of D-Ribose Phosphate Pathways Across Domains of Life
The pentose phosphate pathway (PPP), which is central to D-ribose phosphate metabolism, is a very ancient metabolic route, with its origins likely dating back to the prebiotic world. wikipedia.org Like glycolysis, the reactions of the PPP can occur non-enzymatically under conditions that replicate those of the early Archean ocean, catalyzed by metal ions. wikipedia.org This suggests that the core logic of this pathway was established before the evolution of complex protein enzymes.
The enzymes of the PPP, including those involved in D-ribose phosphate metabolism, are highly conserved across all three domains of life: Bacteria, Archaea, and Eukarya. This deep evolutionary conservation underscores the fundamental importance of this pathway for cellular function. The primary roles of the PPP, the production of NADPH for reductive biosynthesis and defense against oxidative stress, and the synthesis of pentose precursors for nucleotides and nucleic acids, are universal requirements for life. wikipedia.org
Inborn Errors of Metabolism Affecting Ribose Phosphate Pathways
Defects in the genes encoding the enzymes of the pentose phosphate pathway can lead to a group of rare genetic disorders known as inborn errors of metabolism. These conditions disrupt the normal flow of metabolites through the pathway, leading to either a deficiency of essential products or an accumulation of toxic intermediates.
Ribose-5-phosphate isomerase (RPI) deficiency is an extremely rare autosomal recessive disorder caused by mutations in the RPIA gene. matjournals.netwikipedia.org To date, only a handful of cases have been reported worldwide, making it one of the rarest known genetic diseases. matjournals.netwikipedia.org
The deficiency of RPI impairs the interconversion of ribose-5-phosphate and ribulose-5-phosphate. metabolicsupportuk.org The precise molecular cause of the pathology is not fully understood, but it is hypothesized that the block in this step of the non-oxidative PPP leads to an accumulation of sugar alcohols, specifically D-ribitol and D-arabitol, in the brain and other bodily fluids. matjournals.netwikipedia.org
The clinical presentation of RPI deficiency is primarily neurological and includes symptoms such as developmental delay, psychomotor regression, epilepsy, leukoencephalopathy, optic atrophy, and cerebellar ataxia. wikipedia.orgmendelian.co Diagnosis is typically made through the detection of elevated levels of ribitol and arabitol in the urine, blood, or cerebrospinal fluid, and can be confirmed by genetic sequencing of the RPIA gene. wikipedia.orgmetabolicsupportuk.org
| Disorder | Deficient Enzyme | Gene | Inheritance | Key Biochemical Finding | Primary Clinical Manifestations |
| Ribose-5-Phosphate Isomerase Deficiency | Ribose-5-phosphate isomerase | RPIA matjournals.net | Autosomal recessive metabolicsupportuk.org | Elevated D-ribitol and D-arabitol in body fluids matjournals.net | Progressive leukoencephalopathy, psychomotor delay, epilepsy mendelian.co |
Mutations in the PRPS1 gene can lead to two distinct clinical phenotypes related to the activity of phosphoribosyl pyrophosphate synthetase 1 (PRS-I): deficiency and superactivity.
PRPP Synthase Deficiency is an X-linked disorder characterized by a reduced activity of the PRS-I enzyme. nih.gov The clinical presentation of PRS deficiency exists on a spectrum. Severe forms, such as Arts syndrome, are characterized by profound congenital sensorineural hearing impairment, intellectual disability, hypotonia, ataxia, and progressive optic atrophy. nih.gov Milder forms can present with later-onset sensorineural hearing loss and peripheral neuropathy. nih.gov The underlying pathology is related to the impaired production of PRPP, which is essential for nucleotide synthesis.
PRPP Synthase Superactivity is also an X-linked disorder, but in this case, it is caused by gain-of-function mutations in the PRPS1 gene that result in an overactive PRS-I enzyme. nih.govmedlineplus.gov This leads to an overproduction of PRPP and, consequently, an excess of purine nucleotides. The breakdown of these excess purines results in hyperuricemia (high levels of uric acid in the blood) and hyperuricosuria (high levels of uric acid in the urine). orpha.net
Clinically, PRS superactivity presents with two main phenotypes. A milder, late-onset form is typically characterized by gout and kidney stones due to the deposition of uric acid crystals. orpha.net A more severe, early-onset form includes these metabolic features along with neurological impairments such as sensorineural hearing loss, hypotonia, and developmental delay. medlineplus.govorpha.net
| Disorder | Enzyme Activity | Gene | Inheritance | Key Biochemical Finding | Primary Clinical Manifestations |
| PRPP Synthase Deficiency | Decreased | PRPS1 nih.gov | X-linked recessive | Reduced PRPP synthesis | Sensorineural hearing loss, peripheral neuropathy, intellectual disability nih.gov |
| PRPP Synthase Superactivity | Increased | PRPS1 medlineplus.gov | X-linked | Increased PRPP synthesis, hyperuricemia, hyperuricosuria orpha.net | Gout, kidney stones, sensorineural hearing loss, developmental delay orpha.net |
Transaldolase (TAL) Deficiency is a rare autosomal recessive disorder caused by mutations in the TALDO1 gene. wikipedia.org Transaldolase is an enzyme in the non-oxidative branch of the PPP that, along with transketolase, mediates the interconversion of three-, four-, five-, six-, and seven-carbon sugars. A deficiency in TAL leads to an accumulation of sedoheptulose-7-phosphate. wikipedia.org The clinical features of TAL deficiency can include coagulopathy, thrombocytopenia, hepatosplenomegaly, and dysmorphic features. wikipedia.org The pathophysiology is thought to be related to alterations in the PPP, leading to increased oxidative stress and apoptosis. portlandpress.comnih.gov
Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency is the most common human enzyme deficiency, affecting millions of people worldwide. mhmedical.com It is an X-linked inherited condition caused by mutations in the G6PD gene. mhmedical.com G6PD catalyzes the first committed step in the oxidative phase of the PPP, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which generates NADPH. mhmedical.comyoutube.com A deficiency in G6PD impairs the ability of red blood cells to produce NADPH, making them highly susceptible to oxidative damage. nih.gov This can lead to acute hemolytic anemia, which can be triggered by certain drugs, infections, or the ingestion of fava beans. mhmedical.com While G6PD deficiency primarily affects red blood cells due to their heavy reliance on the PPP for NADPH production, it underscores the critical role of this pathway in protecting cells from oxidative stress. mhmedical.comnih.gov
Advanced Research Methodologies for Investigating D Ribose Phosphate Chemistry and Biology
Enzyme Kinetic Assays and Characterization (e.g., Coupled Enzyme Assays)
Enzyme kinetic assays are fundamental to understanding the behavior of enzymes that utilize D-Ribose 5-phosphate as a substrate. These assays measure reaction rates under various conditions, providing crucial data on enzyme efficiency and regulation.
Direct and Coupled Spectrophotometric Assays:
A common method for characterizing enzymes like Ribose-5-phosphate (B1218738) isomerase (Rpi) is through spectrophotometry. portlandpress.comnih.gov The conversion of R5P to Ribulose-5-phosphate (Ru5P) can be directly monitored by measuring the increase in absorbance at 290 nm, as the ketose product (Ru5P) absorbs UV light at this wavelength. nih.govdiva-portal.org This direct assay allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). portlandpress.comnih.gov For instance, kinetic studies on RpiA from E. coli using this method determined a Km of 3.1 ± 0.2 mM and a kcat of 2100 ± 300 s−1. nih.gov
In cases where the primary reaction does not produce a readily detectable signal, coupled enzyme assays are employed. These assays link the reaction of interest to a second, indicator reaction that does produce a measurable change, often the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH), which can be monitored at 340 nm. thermofisher.compeerj.com For example, the activity of ribokinase, which phosphorylates ribose to R5P, can be determined using an indirect continuous spectrophotometric assay coupled with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring NADH oxidation. thermofisher.com Similarly, the epimerization of Ru5P to Xylulose-5-phosphate (Xu5P) by ribulose-5-phosphate-3-epimerase can be measured using a multi-step coupled assay involving transketolase and triose-phosphate isomerase. biorxiv.org
Detailed Research Findings:
Kinetic parameters for enzymes interacting with D-Ribose 5-phosphate vary across different organisms and enzyme types. For Ribose-5-phosphate isomerase B (RpiB) from Trypanosoma cruzi, the Km for R5P was determined to be 4 mM. portlandpress.com In contrast, the RpiB from Trypanosoma brucei exhibited a significantly higher Km for R5P (2.8-fold increase) compared to the T. cruzi enzyme. plos.org Both enzymes, however, showed a preference for the reverse reaction, from Ru5P to R5P, as indicated by lower Km values for Ru5P. portlandpress.complos.org Inhibition studies are also a critical part of characterization. For example, 4-Phospho-D-erythronohydroxamic acid (4-PEH) has been identified as a competitive inhibitor of RpiB, interfering with the binding of the reaction's high-energy intermediate. plos.org
Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerases (Rpi) from Various Organisms
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Source |
|---|---|---|---|---|---|
| RpiA | Escherichia coli | D-Ribose 5-phosphate | 3.1 | 2100 | nih.gov |
| RpiB | Trypanosoma cruzi | D-Ribose 5-phosphate | 4.0 | 12 | portlandpress.com |
| RpiB | Trypanosoma cruzi | D-Ribulose 5-phosphate | 1.4 | - | portlandpress.com |
| RpiB | Trypanosoma brucei | D-Ribose 5-phosphate | Higher than T. cruzi | Not significantly different | plos.org |
| RpiB | Trypanosoma brucei | D-Ribulose 5-phosphate | Not significantly different | Higher than T. cruzi | plos.org |
| RPE | Spinacia oleracea (recombinant) | D-Ribulose 5-phosphate | 0.22 | 7100 | oup.com |
| RPE | Spinacia oleracea (chloroplast) | D-Ribulose 5-phosphate | 0.25 | 0.138 | oup.com |
This table is interactive. Click on the headers to sort the data.
Structural Biology Approaches
Structural biology provides a three-dimensional view of how enzymes bind to D-Ribose 5-phosphate, offering insights into their catalytic mechanisms and specificity.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of proteins. By crystallizing an enzyme in complex with its substrate, D-Ribose 5-phosphate, or a substrate analog, researchers can visualize the precise interactions within the active site.
Detailed Research Findings:
The crystal structure of Mycobacterium tuberculosis RpiB (MtRpiB) in complex with R5P has been solved, revealing the key amino acid residues involved in binding and catalysis. diva-portal.orgmdpi.com These studies show that the phosphate (B84403) group of R5P interacts with residues such as D11, D45, G74, N103, R141, and H138, while the ribose moiety interacts with Y46, G69, G70, and E75. mdpi.com Similarly, crystallographic studies of RpiB from Trypanosoma cruzi with R5P and various inhibitors have highlighted the features of the active site and shown that small conformational changes are linked to ligand binding. nih.gov These structural insights are crucial for understanding the enzyme's reaction mechanism and for designing specific inhibitors. For instance, comparing the structures of RpiB from E. coli and M. tuberculosis has helped explain why the former can also isomerize D-allose-6-phosphate while the latter cannot. nih.gov
Spectroscopic methods are used to study the dynamics of enzyme-substrate interactions and the conformational changes that occur upon binding.
Detailed Research Findings:
Fluorescence spectroscopy can be used to monitor changes in the local environment of tryptophan residues within a protein. Binding of a ligand like D-Ribose 5-phosphate can cause a change in the protein's conformation, leading to a shift in the fluorescence emission spectrum. diva-portal.org For example, mutational analysis of RpiB from Leishmania donovani combined with circular dichroism (CD) and fluorescence spectroscopy revealed that several mutations altered the protein's structure, affecting its stability and catalytic activity. semanticscholar.org These techniques provide evidence that enzymes often undergo conformational changes to properly position the substrate for catalysis, a concept supported by the observation that RpiA recognizes the furanose form of R5P and then assists in ring opening. nih.gov
Metabolomics Profiling using Mass Spectrometry and NMR Spectroscopy
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites, including D-Ribose 5-phosphate, within a biological sample. This provides a snapshot of the metabolic state of a cell or organism.
Detailed Research Findings:
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two major analytical platforms for metabolomics. nih.gov LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful for separating and identifying a wide range of metabolites. It has been used to quantify ribose levels in cell lysates, which can provide an indirect measure of the R5P pool. nih.gov
NMR spectroscopy, while generally less sensitive than MS, is highly quantitative and non-destructive. It can provide detailed structural information about metabolites. Both 1D and 2D NMR experiments are used to identify and quantify compounds like D-Ribose 5-phosphate in complex mixtures. hmdb.cabmrb.io For example, the 13C-NMR spectrum of a sample can unambiguously identify the signals belonging to the 5-phosphorylated α- and β-D-ribofuranosides. researchgate.net These techniques are crucial for studying the flux through metabolic pathways like the pentose (B10789219) phosphate pathway and understanding how it is altered in different physiological or pathological states.
Genetic Engineering and Gene Editing Techniques for Pathway Manipulation
Modern genetic tools allow for the precise manipulation of metabolic pathways to study the role of specific enzymes or to engineer organisms for the overproduction of valuable compounds like D-ribose.
Detailed Research Findings:
Techniques like CRISPR/Cas9-mediated genome editing have revolutionized the ability to create targeted gene knockouts or insertions. researchgate.netoup.com In the context of D-Ribose 5-phosphate, these tools can be used to delete genes encoding enzymes that consume R5P, such as transketolase. researchgate.net The disruption of transketolase genes in organisms like Escherichia coli or Bacillus subtilis leads to the intracellular accumulation of D-ribose-5-phosphate, which is then dephosphorylated to D-ribose and secreted. researchgate.net This strategy has been successfully employed to create microbial strains for the industrial production of D-ribose. researchgate.net
Furthermore, genetic engineering can be used to overexpress key enzymes in the pentose phosphate pathway to increase the flux towards R5P. For example, overexpressing genes like zwf (glucose-6-phosphate dehydrogenase) can enhance the production of riboflavin, a downstream product of R5P, in Bacillus subtilis. frontiersin.org These approaches demonstrate the power of genetic manipulation to both investigate the function of metabolic pathways and to harness them for biotechnological applications. vtt.fihelsinki.fi
Enzyme Immobilization and Biocatalysis Development
Immobilizing enzymes on solid supports is a key strategy for developing robust and reusable biocatalysts for industrial applications, including the synthesis of compounds derived from D-Ribose 5-phosphate.
Detailed Research Findings:
Various methods have been developed for immobilizing enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which utilizes a related sugar phosphate. fraunhofer.deacs.org These methods include covalent attachment to supports, adsorption, and encapsulation. rsc.org For instance, DERA has been successfully immobilized by spray-coating onto membrane supports, creating an enzymatically active membrane that can be used in continuous-flow reactors. fraunhofer.de Another approach involves immobilizing DERA in ultrathin polymeric films using the Langmuir-Schaefer technique, which preserves the enzyme's activity. acs.orgnih.gov
The choice of immobilization strategy can significantly impact the enzyme's stability and performance. Studies comparing different methods, such as attachment via epoxides, metal ion affinity, or Strep-Tag interaction, found that a metal-ion-affinity-based approach was superior in terms of immobilized activity and stability for DERA under flow conditions. nih.gov Immobilization can also enhance an enzyme's tolerance to substrates that might otherwise be inhibitory, such as acetaldehyde (B116499) for DERA. acs.org These advances in biocatalysis development are crucial for establishing efficient and sustainable processes for producing valuable chemicals. mdpi.commdpi.com
Future Directions in D Ribose Phosphate Research
Elucidation of Uncharacterized D-Ribose Phosphate-Interacting Enzymes
A significant number of proteins within various organisms remain uncharacterized, and it is highly probable that some of these interact with D-ribose phosphates in novel ways. The identification and functional assignment of these enzymes are crucial for a complete understanding of ribose phosphate (B84403) metabolism. scholaris.ca
Advances in genomics, proteomics, and metabolomics are facilitating the discovery of these unknown enzymes. medtigo.com For instance, systems biology approaches that integrate these large-scale datasets can help map the complex interaction networks of enzymes like ribose-5-phosphate (B1218738) isomerase (RPI) with other proteins in the pentose (B10789219) phosphate pathway (PPP). medtigo.com Such studies have revealed that metabolic enzymes often form multi-enzyme complexes, or "metabolons," which enhance catalytic efficiency through substrate channeling. medtigo.com Investigating whether RPI and other D-ribose phosphate-metabolizing enzymes form such complexes could unveil new regulatory mechanisms and therapeutic targets. medtigo.com
One strategy for identifying novel enzymes involves screening solute binding proteins (SBPs) for their ability to bind specific ligands, such as D-apiose, a branched-chain pentose found in plant cell walls. This approach, coupled with sequence and genome neighborhood network analyses, has successfully led to the discovery of new catabolic pathways and enzymes. nih.gov A similar strategy could be employed to identify novel D-ribose phosphate-interacting proteins.
Furthermore, the study of unique metabolic pathways, such as the C-P lyase pathway in bacteria for utilizing organophosphonates, has led to the discovery of novel enzymes. tamu.edu For example, the enzyme PhnJ catalyzes the formation of 5-phospho-ribose-1,2-cyclic phosphate (PRcP), which is then hydrolyzed by other novel enzymes. tamu.edu Exploring analogous pathways in different organisms could reveal uncharacterized enzymes involved in D-ribose phosphate metabolism.
Discovery of Novel Regulatory Networks Governing Ribose Phosphate Metabolism
The regulation of ribose phosphate metabolism is intricate, involving hierarchical interactions at the transcriptomic, proteomic, and metabolomic levels. core.ac.uk While the regulation of key enzymes like glucose-6-phosphate dehydrogenase (G6PDH), the first committed step in the oxidative PPP, has been studied, many aspects of the regulatory network remain to be discovered. researchgate.net
Future research will likely focus on identifying novel regulatory molecules and signaling pathways that influence the flux through the PPP and the availability of D-ribose phosphates. For example, understanding how different environmental stresses mediate the upregulation of G6PDH through common or specific regulatory pathways is an outstanding question. researchgate.net
The development and refinement of integrated metabolic and regulatory models, such as the GeneForce algorithm for E. coli, provide a powerful tool for identifying incorrect or missing regulatory rules. scienceopen.com By comparing model predictions with experimental data, researchers can hypothesize and test new regulatory interactions, leading to a more accurate and comprehensive understanding of the network governing ribose phosphate metabolism. scienceopen.com
Recent studies have also highlighted the role of metabolic status in bacterial susceptibility to antibiotics. Disruption of the canonical pentose phosphate pathway can lead to an alternative anabolic synthesis of pentose phosphates, affecting antibiotic tolerance. nih.gov This suggests a link between ribose-5-phosphate metabolism and stress resistance, opening up new avenues for exploring regulatory networks in the context of bacterial pathogenesis and antibiotic development. nih.gov
Exploration of D-Ribose Phosphate Roles in Specific Biological Systems Beyond Canonical Pathways
While the roles of D-ribose phosphates in central metabolism are well-documented, their functions in specific biological contexts and non-canonical pathways are emerging as an exciting area of research.
For example, in cancer biology, the Warburg effect describes the tendency of cancer cells to favor glycolysis even in the presence of oxygen, a process that facilitates the synthesis of macromolecular precursors like ribose phosphate for nucleotides. nih.gov However, the extent to which tumors synthesize these components de novo versus importing them from the circulation is an active area of investigation. nih.gov Understanding the specific roles and fluxes of D-ribose phosphates in different tumor types could lead to novel therapeutic strategies.
In neurodegenerative diseases such as Alzheimer's and Parkinson's, mitochondrial dysfunction and oxidative stress are key pathological features. medtigo.com Modulating the activity of enzymes like RPI to enhance the antioxidant capacity of the pentose phosphate pathway could potentially mitigate some of the metabolic deficits associated with these conditions. medtigo.com
Furthermore, the discovery of non-canonical ADP-ribosylation of DNA and RNA, where ADP-ribose is attached to the nucleic acid backbone, opens up new questions about the roles of ribose phosphates in DNA repair and genome stability. portlandpress.com These modifications, catalyzed by enzymes like PARPs, may protect DNA ends or facilitate the recruitment of repair factors. portlandpress.com
Biotechnological Applications of D-Ribose Phosphate Pathway Engineering
The manipulation of metabolic pathways involving D-ribose phosphates holds significant promise for various biotechnological applications, from the production of valuable chemicals to the in vitro synthesis of essential biomolecules.
Microbial Production of D-Ribose and its Derivatives
D-ribose and its derivatives are valuable compounds with applications in the pharmaceutical, food, and cosmetic industries. nih.govjmb.or.kr Microbial fermentation offers a promising alternative to chemical synthesis for the production of D-ribose. nih.govjmb.or.kr This is often achieved by engineering microbial strains, such as Bacillus subtilis and Escherichia coli, to overproduce D-ribose. jmb.or.krresearchgate.net
A common strategy involves creating transketolase-deficient mutants. jmb.or.krresearchgate.net Transketolase is an enzyme that channels intermediates from the pentose phosphate pathway into glycolysis. researchgate.net By disrupting this enzyme, the flux is redirected towards the accumulation of ribose-5-phosphate, which is then dephosphorylated to D-ribose. nih.govjmb.or.krjmb.or.kr
Further metabolic engineering efforts focus on optimizing substrate utilization, such as using xylose from lignocellulosic biomass, and overcoming challenges like carbon catabolite repression. nih.govjmb.or.kracs.org The "Izumoring strategy," a synthetic pathway to produce D-ribose from D-xylose in just three steps, represents a promising shortcut that avoids the long native pathway and its associated growth defects. acs.org
Synthesis of Nucleotide Precursors and Coenzymes In Vitro
The in vitro synthesis of nucleotide precursors and coenzymes is another important application of D-ribose phosphate pathway engineering. Cell-free systems offer a controlled environment for producing these complex molecules.
The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides relies on the key precursor 5-phospho-α-D-ribose 1-diphosphate (PRPP). mdpi.com PRPP is synthesized from D-ribose-5-phosphate and ATP by the enzyme PRPP synthetase. aacrjournals.org Multi-enzyme cascade reactions have been developed for the one-pot synthesis of various nucleoside triphosphates and their analogs. mdpi.commdpi.com These systems often start with ribose, which is first phosphorylated to ribose-5-phosphate and then converted to PRPP. mdpi.com Substrate-specific phosphoribosyltransferases (PRTs) are then used to couple a nucleobase with PRPP to form the corresponding nucleoside monophosphate, which is subsequently phosphorylated to the triphosphate form. mdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying D-Ribose 5-diphosphate (R5P) in cellular extracts?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling for high specificity, or enzymatic assays coupled with NADH/NADPH fluorescence to track R5P-dependent reactions. Validate methods with internal standards and spike-recovery experiments to account for matrix effects. For pathway flux analysis, integrate radiolabeled tracers (e.g., ¹⁴C-ribose) to trace R5P incorporation into nucleotides .
Q. How can researchers synthesize this compound in vitro for enzymatic studies?
- Methodological Answer : Chemoenzymatic synthesis is preferred. First, phosphorylate D-ribose using ribokinase and ATP to produce ribose-5-phosphate (R5P), then add a second phosphate group via a diphosphokinase (e.g., using PRPP synthetase). Purify intermediates via ion-exchange chromatography and verify purity using NMR or high-resolution MS. For kinetic studies, ensure stoichiometric ATP consumption is monitored .
Q. What experimental models are suitable for studying R5P’s role in the pentose phosphate pathway (PPP)?
- Methodological Answer : Use Haloarcula spp. archaeal models to investigate oxidative PPP mechanisms, as their promiscuous dehydrogenases and dehydratases enable R5P-to-α-ketoglutarate conversion . For mammalian systems, employ CRISPR-edited cell lines with G6PD (glucose-6-phosphate dehydrogenase) knockdowns to isolate R5P-specific contributions to nucleotide synthesis .
Advanced Research Questions
Q. How can contradictory findings on R5P’s role in ATP synthesis across tissue models be resolved?
- Methodological Answer : Conduct comparative metabolomics in tissues with divergent energy demands (e.g., cardiac vs. skeletal muscle). Control for PPP flux by modulating glucose/ribose availability and measuring ATP/NADPH ratios via luciferase assays. Use isotopic tracing (¹³C-R5P) to distinguish de novo synthesis from salvage pathways. Reconcile discrepancies by analyzing tissue-specific expression of ribokinases and PRPP synthetases .
Q. What strategies address substrate competition in kinetic studies of R5P-dependent enzymes?
- Methodological Answer : Employ competitive inhibition models (e.g., SigmaPlot’s Enzyme Kinetics module) to calculate values for analogs like 6-fluoromevalonate 5-diphosphate. Use surface plasmon resonance (SPR) to measure binding affinities in real-time. For in vivo relevance, simulate cellular metabolite concentrations in assay buffers .
Q. How can R5P’s therapeutic potential in mitochondrial dysfunction be rigorously evaluated?
- Methodological Answer : Design randomized, placebo-controlled trials with echocardiographic and metabolomic endpoints (e.g., ATP levels via ³¹P-MRS). Use knockout murine models (e.g., PRPP synthetase-deficient) to isolate R5P’s effects. Address confounders like diet and fitness levels by standardizing protocols and including crossover study phases .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on R5P’s interaction with NAD biosynthesis pathways?
- Methodological Answer : Replicate in vitro NAD synthesis assays using purified enzymes (e.g., NMNAT) with/without R5P. Compare results across pH and temperature conditions reflective of subcellular compartments. Perform meta-analyses of existing datasets to identify methodological outliers (e.g., inconsistent cofactor ratios) .
Experimental Design Tables
| Study Focus | Key Variables | Validation Technique |
|---|---|---|
| R5P quantification | Matrix effects, isotopic purity | LC-MS with ¹³C internal standards |
| Enzyme kinetics | Substrate competition, | SPR + competitive inhibition models |
| Therapeutic efficacy in HFpEF | ATP levels, diastolic function | ³¹P-MRS + echocardiography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
